N-[3-chloro-4-(piperidin-1-yl)phenyl]-2,4-dimethylbenzamide
Description
N-[3-chloro-4-(piperidin-1-yl)phenyl]-2,4-dimethylbenzamide is a synthetic organic compound that features a piperidine ring attached to a chlorinated phenyl group, which is further connected to a dimethylbenzamide moiety
Properties
IUPAC Name |
N-(3-chloro-4-piperidin-1-ylphenyl)-2,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O/c1-14-6-8-17(15(2)12-14)20(24)22-16-7-9-19(18(21)13-16)23-10-4-3-5-11-23/h6-9,12-13H,3-5,10-11H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEZQLHJLTRFUJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCCCC3)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-chloro-4-(piperidin-1-yl)phenyl]-2,4-dimethylbenzamide typically involves multiple stepsThe resulting intermediate is then reduced to form the corresponding amine, which is subsequently acylated with 2,4-dimethylbenzoyl chloride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[3-chloro-4-(piperidin-1-yl)phenyl]-2,4-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form piperidinone derivatives.
Reduction: The nitro group in intermediates can be reduced to amines.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Sodium chlorite under a CO₂ atmosphere is commonly used for oxidizing the piperidine ring.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing nitro groups.
Substitution: Nucleophilic substitution reactions often use bases like potassium carbonate (K₂CO₃) to facilitate the reaction.
Major Products
The major products formed from these reactions include various substituted piperidines, piperidinones, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[3-chloro-4-(piperidin-1-yl)phenyl]-2,4-dimethylbenzamide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and receptor binding.
Industry: The compound can be used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[3-chloro-4-(piperidin-1-yl)phenyl]-2,4-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and chlorinated phenyl group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds share a similar piperidine structure and have been studied for their anti-inflammatory properties.
2-amino-4-(1-piperidine)pyridine derivatives: These compounds are known for their dual inhibition of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1).
Uniqueness
N-[3-chloro-4-(piperidin-1-yl)phenyl]-2,4-dimethylbenzamide is unique due to its specific combination of a chlorinated phenyl group and a dimethylbenzamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
